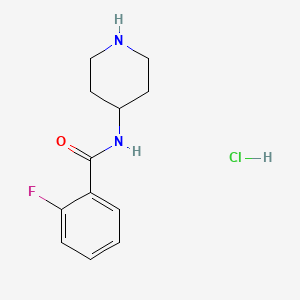

2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride

Vue d'ensemble

Description

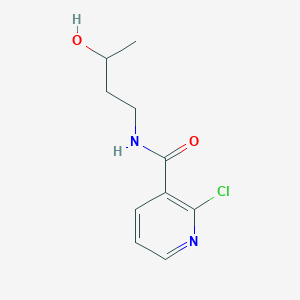

“2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the molecular formula C12H15FN2O . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is defined by its InChI code: 1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .Physical And Chemical Properties Analysis

“2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is a white powder . It has a molecular weight of 222.26 . The compound’s storage temperature is room temperature .Applications De Recherche Scientifique

Pharmacology: Anticancer Activity

2-Fluoro-N-(piperidin-4-yl)benzamide hydrochloride has been studied for its potential anticancer properties. Research indicates that derivatives of piperidine, like this compound, can increase the cytotoxicity against cancer cells when certain groups are present on the benzamide ring . This suggests its use in the development of new chemotherapy agents.

Neuroscience: Neuroprotective Agent

In neuroscience, this compound may serve as a neuroprotective agent. Piperidine derivatives are known to have significant effects on the central nervous system, including potential benefits in neurodegenerative diseases like Alzheimer’s .

Pharmacokinetics: Drug Metabolism

The compound’s role in pharmacokinetics involves studying its metabolism and how it interacts with other drugs. This is crucial for determining safe and effective dosage regimens for potential therapeutic applications .

Chemical Synthesis: Intermediate for Drug Development

2-Fluoro-N-(piperidin-4-yl)benzamide hydrochloride serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its structure is pivotal in the development of new drugs .

Proteomics: Protein Interaction Studies

In proteomics, this compound is used to study protein interactions. Its binding affinity to various proteins can shed light on the molecular mechanisms of diseases and help in identifying targets for drug therapy .

Material Science: Organic Electronic Materials

The electronic properties of piperidine derivatives make them candidates for use in organic electronic materials. Their potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics .

Analytical Chemistry: Chromatography

In analytical chemistry, 2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride can be used as a standard or reference compound in chromatographic analysis, helping to identify and quantify other substances .

Molecular Biology: Gene Expression Studies

This compound may influence gene expression and can be used in molecular biology to study the effects of small molecules on the regulation of genes, which is essential for understanding cellular processes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-fluoro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRPMVPXGMEJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)

![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1441146.png)

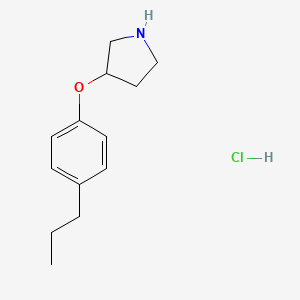

![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)

![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)